molecular formula C17H18O B1360628 3-(3,4-Dimethylphenyl)propiophenone CAS No. 898755-52-7

3-(3,4-Dimethylphenyl)propiophenone

Cat. No.: B1360628
CAS No.: 898755-52-7
M. Wt: 238.32 g/mol
InChI Key: GVXMPQSGOCWYDY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O . It is related to propiophenone, where the aromatic ring carries two methyl groups at positions 3 and 4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a propiophenone backbone with a 3,4-dimethylphenyl group attached . The molecular weight is 238.32400 .


Physical and Chemical Properties Analysis

This compound has a density of 1.032g/cm3 . Its boiling point is 387.3ºC at 760 mmHg . Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Electrosynthesis Applications

  • Electrosynthesis of 3,4-Diphenylhexane-3,4-diol : A study by Lyalin, Kashparov, and Petrosyan (2006) explored the electrosynthesis of 3,4-diphenylhexane-3,4-diol through the reduction of propiophenone in a specific solution, achieving an overall yield of 76% at 90% conversion of propiophenone (Lyalin, Kashparov, & Petrosyan, 2006).

Chemical Synthesis and Analysis

  • Synthesis of Novel Compounds : Research by Demircioğlu, Albayrak, and Büyükgüngör (2014) focused on synthesizing and investigating the molecular structure and spectroscopic properties of a compound related to 3-(3,4-Dimethylphenyl)propiophenone. They used X-ray diffraction, FT-IR, and UV–vis spectroscopy for analysis (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Photophysical Properties

  • Investigating Fluorescence Quantum Yields : Keskin et al. (2016) synthesized new chloroindium(III) phthalocyanines with 3,4-(dimethoxyphenylthio) substitutions and examined their fluorescence quantum yields and humidity sensing properties in various solvents (Keskin, Okuyucu, Altındal, & Erdoğmuş, 2016).

Polymer Synthesis

  • Development of Photosensitive and Thermosetting Polymers : Matsumoto, Shibasaki, Ando, and Ueda (2005) developed a photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethyl-phenol] and a photoacid generator, demonstrating its potential in creating fine negative images (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Organic Electronic Materials

  • Synthesis of Organic Semiconducting Polymers : Research by Kong et al. (2009) involved the synthesis of organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene, a core unit related to this compound, and their evaluation in thin-film transistors (Kong, Jung, Cho, Kang, Park, Cho, & Shim, 2009).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXMPQSGOCWYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644822
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-52-7
Record name 3-(3,4-Dimethylphenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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